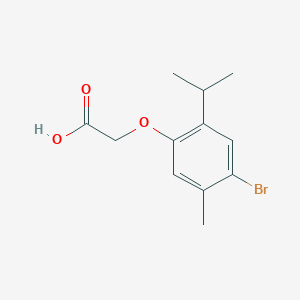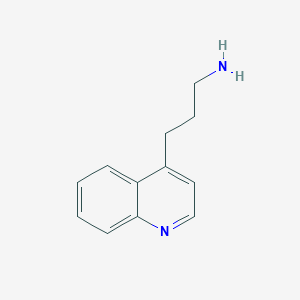![molecular formula C16H17N3O3 B2604608 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 1797182-46-7](/img/structure/B2604608.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and a cyclopropane carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, pyrazole ring, and cyclopropane carboxamide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring is a type of azole, which are often reactive due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis Techniques and Derivatives
A study by Gabriele et al. (2006) focused on synthesizing 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives. These compounds were obtained through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing a method for constructing such complex molecules with significant stereoselectivity (Gabriele et al., 2006).
Antimicrobial and Antitumor Activity
Research by Sharshira and Hamada (2011) explored the synthesis and in vitro antimicrobial activity of 3,5-disubstituted pyrazole-1-carboxamides, indicating potential applications in developing new antimicrobial agents. This work illustrates the bioactive potential of compounds structurally related to the query chemical (Sharshira & Hamada, 2011). Additionally, research by Deady et al. (2003) into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against various cancer cell lines, suggesting the therapeutic potential of structurally similar compounds in oncology (Deady et al., 2003).
Material Science and Structural Analysis
The synthesis and characterization of a novel pyrazole derivative by Kumara et al. (2018) for structural analysis via X-ray diffraction, FT-IR, NMR, and other techniques demonstrate the compound's utility in materials science. This work highlights the importance of structural elucidation in understanding compound properties (Kumara et al., 2018).
Synthesis of Bioactive Derivatives
Lévai et al. (2002) reported the synthesis of tetrahydrobenzofuran derivatives through dimethyldioxirane oxidation, showcasing innovative pathways to obtain compounds with potential bioactivity. This research exemplifies the exploration of synthetic methods to create novel molecules for further biological evaluation (Lévai et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(11-5-6-11)18-12-7-17-19(8-12)9-13-10-21-14-3-1-2-4-15(14)22-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAGVUNRJYQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide](/img/structure/B2604528.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2604529.png)
![N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2604531.png)
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)

![2-[[1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2604535.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)
![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)
![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)